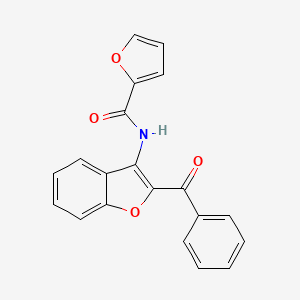
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions to form (3-amino-benzofuran-2-yl)-phenyl-methanone . This intermediate is then reacted with acryloyl chloride at a temperature of 0-5°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . Its unique structural features make it a valuable compound for studying the mechanisms of action of benzofuran derivatives. Additionally, it has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide can be compared with other benzofuran derivatives, such as N-(2-benzoyl-benzofuran-3-yl)-acrylamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and potential applications. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13NO4 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H13NO4/c22-18(13-7-2-1-3-8-13)19-17(14-9-4-5-10-15(14)25-19)21-20(23)16-11-6-12-24-16/h1-12H,(H,21,23) |
InChI Key |
JTIFMUBYUGVEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















